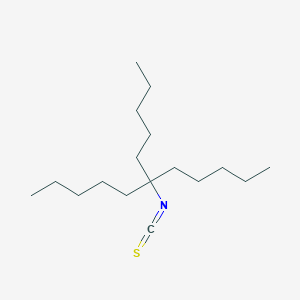
(2,2,3,3-Tetrafluorocyclopropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,3,3-四氟环丙基)苯是一种有机化合物,分子式为C₉H₆F₄。它包含一个连接到环丙基的苯环,该环丙基被四个氟原子取代。
准备方法
合成路线和反应条件: (2,2,3,3-四氟环丙基)苯的合成通常涉及使用氟化卡宾前体对合适的苯衍生物进行环丙烷化。一种常见的方法是在过渡金属催化剂(如铑或铜)的存在下,使苯与氟化重氮化合物反应。反应条件通常包括惰性气氛,如氮气或氩气,以及从室温到中等加热的温度。
工业生产方法: (2,2,3,3-四氟环丙基)苯的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高过程的效率和产率。此外,还采用蒸馏或色谱等纯化技术来获得具有高纯度的所需产物。
化学反应分析
反应类型: (2,2,3,3-四氟环丙基)苯会经历各种化学反应,包括:
亲电芳香取代: 苯环可以参与亲电芳香取代反应,例如硝化、磺化和卤化。
亲核取代: 氟化的环丙基可以经历亲核取代反应,特别是与强亲核试剂反应。
氧化和还原: 该化合物可以在特定条件下被氧化或还原,导致形成不同的产物。
常见试剂和条件:
亲电芳香取代: 通常使用硝酸、硫酸和卤素(例如氯、溴)等试剂。
亲核取代: 使用烷氧基或胺等强亲核试剂。
氧化和还原: 使用高锰酸钾等氧化剂或氢化铝锂等还原剂。
主要产物:
亲电芳香取代: 产物包括(2,2,3,3-四氟环丙基)苯的硝基、磺酰基和卤代衍生物。
亲核取代: 取代的环丙基衍生物。
氧化和还原: 该化合物的各种氧化或还原形式。
科学研究应用
(2,2,3,3-四氟环丙基)苯在科学研究中有多种应用,包括:
化学: 用作合成更复杂有机分子的构建单元。其独特的结构使其在研究反应机理和开发新的合成方法方面具有价值。
生物学: 研究其作为生物活性化合物的潜力。其氟化的环丙基可以与生物靶标相互作用,使其成为药物发现和开发的候选药物。
医学: 探索其潜在的治疗特性。氟化化合物通常表现出增强的代谢稳定性和生物利用度,使其对药物应用具有吸引力。
工业: 由于其独特的化学性质,被用于开发先进材料,如聚合物和涂料。
作用机制
(2,2,3,3-四氟环丙基)苯的作用机制涉及其与特定分子靶标和途径的相互作用。氟化的环丙基可以与酶、受体或其他生物分子发生强烈的相互作用,从而导致各种生物学效应。确切的机制取决于具体的应用和靶标,但通常涉及调节酶活性或受体结合。
类似化合物:
- (2,2,3,3-四氟环丙基)甲烷
- (2,2,3,3-四氟环丙基)乙烷
- (2,2,3,3-四氟环丙基)丙烷
比较: (2,2,3,3-四氟环丙基)苯是独特的,因为它存在苯环,这赋予了芳香性和与脂肪族对应物相比的额外反应性。苯环允许亲电芳香取代反应,而其他类似化合物则不可能发生这种反应。此外,苯环的芳香性可以影响该化合物的物理和化学性质,使其与其他氟化环丙基衍生物不同。
相似化合物的比较
- (2,2,3,3-Tetrafluorocyclopropyl)methane
- (2,2,3,3-Tetrafluorocyclopropyl)ethane
- (2,2,3,3-Tetrafluorocyclopropyl)propane
Comparison: (2,2,3,3-Tetrafluorocyclopropyl)benzene is unique due to the presence of the benzene ring, which imparts aromaticity and additional reactivity compared to its aliphatic counterparts. The benzene ring allows for electrophilic aromatic substitution reactions, which are not possible with the other similar compounds. Additionally, the aromatic nature of the benzene ring can influence the compound’s physical and chemical properties, making it distinct from other fluorinated cyclopropyl derivatives.
属性
CAS 编号 |
922141-41-1 |
|---|---|
分子式 |
C9H6F4 |
分子量 |
190.14 g/mol |
IUPAC 名称 |
(2,2,3,3-tetrafluorocyclopropyl)benzene |
InChI |
InChI=1S/C9H6F4/c10-8(11)7(9(8,12)13)6-4-2-1-3-5-6/h1-5,7H |
InChI 键 |
XFAYPXWFDIJIOU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


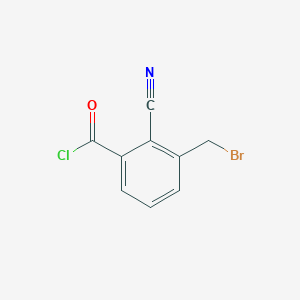
![tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B12628949.png)
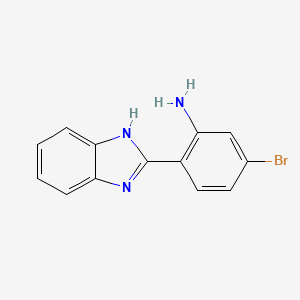
![4,6-dichloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12628959.png)

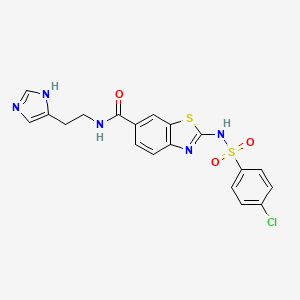
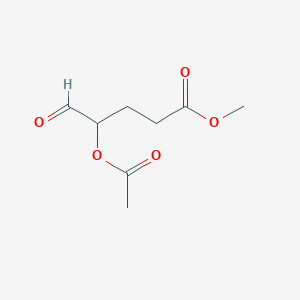
![1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide](/img/structure/B12628982.png)

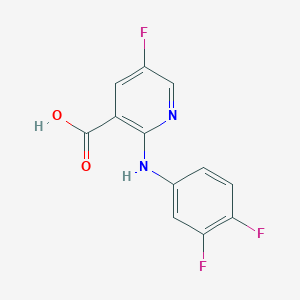
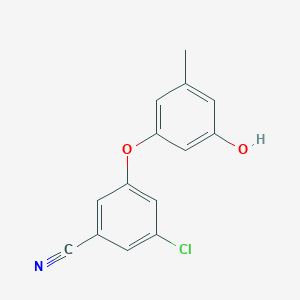
![Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate](/img/structure/B12629014.png)

